molecular formula C25H35ClN6O2 B2976795 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851942-30-8

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2976795
CAS No.: 851942-30-8
M. Wt: 487.05
InChI Key: CXGMNZZROZDGQE-UHFFFAOYSA-N
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Description

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H35ClN6O2 and its molecular weight is 487.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has delved into the synthesis of various xanthene derivatives, including those related to the specified chemical structure, to explore their biological activities. The development of these compounds has shown potential in the field of antiasthmatic agents due to their vasodilatory activity. Specifically, derivatives have been synthesized and evaluated for their pulmonary vasodilator activity, with certain compounds demonstrating significant activity compared to standard treatments such as Cilostazol. This suggests a promising avenue for the development of potent anti-asthmatic compounds by exploring the activity of derivatives with specific substitutions, indicating the importance of electron withdrawing groups in enhancing biological activity (Bhatia et al., 2016).

Receptor Affinity and Pharmacological Evaluation

Another area of research involves the chemical diversification of purine-2,6-dione derivatives to target specific serotonin receptors, with the aim of discovering new psychotropic medications. Studies have designed and evaluated derivatives for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing potential anxiolytic and antidepressant properties. This highlights the compound's relevance in designing new ligands that could lead to the development of treatments for mood disorders by targeting serotonin receptors and modulating their activity (Chłoń-Rzepa et al., 2013).

Anticonvulsant and Antitumor Activity

Further studies on the derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have explored their anticonvulsant properties. Mannich bases derived from these compounds have shown promising results in tests for anticonvulsant activity, particularly in models of seizures. This opens up potential therapeutic applications in the treatment of epilepsy and related disorders, showcasing the compound's versatility beyond its initial pharmacological scope (Obniska et al., 2010).

Mechanism of Action

Properties

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35ClN6O2/c1-4-5-6-7-8-12-32-21(27-23-22(32)24(33)29(3)25(34)28(23)2)18-30-13-15-31(16-14-30)20-11-9-10-19(26)17-20/h9-11,17H,4-8,12-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGMNZZROZDGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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